molecular formula C16H24N2O3 B1584069 1,3-Dicyclohexylbarbituric acid CAS No. 35824-91-0

1,3-Dicyclohexylbarbituric acid

Cat. No. B1584069
CAS RN: 35824-91-0
M. Wt: 292.37 g/mol
InChI Key: PRZQJMWBZWAUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclohexylbarbituric acid is a chemical compound with the molecular formula C16H24N2O3 . It has a molecular weight of 292.38 and is a white to yellow solid . The IUPAC name for this compound is 1,3-dicyclohexyl-2,4,6 (1H,3H,5H)-pyrimidinetrione .


Molecular Structure Analysis

The InChI code for 1,3-Dicyclohexylbarbituric acid is 1S/C16H24N2O3/c19-14-11-15 (20)18 (13-9-5-2-6-10-13)16 (21)17 (14)12-7-3-1-4-8-12/h12-13H,1-11H2 . This indicates that the compound has a pyrimidinetrione core with two cyclohexyl groups attached at the 1 and 3 positions.


Physical And Chemical Properties Analysis

1,3-Dicyclohexylbarbituric acid is a solid at 20 degrees Celsius . It has a density of 1.226g/cm3 and a melting point of 203 degrees Celsius . The boiling point is predicted to be 413.8 degrees Celsius at 760 mmHg .

Safety And Hazards

The safety data sheet for 1,3-Dicyclohexylbarbituric acid suggests that in case of skin contact, one should remove all contaminated clothing and rinse skin with water . If skin irritation or rash occurs, medical advice should be sought . The same applies for eye contact . In case of ingestion, one should rinse their mouth and seek medical advice if they feel unwell .

properties

IUPAC Name

1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQJMWBZWAUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957235
Record name 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexylbarbituric acid

CAS RN

35824-91-0
Record name 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35824-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 1,3-dicyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dicyclohexylbarbituric acid
Reactant of Route 2
Reactant of Route 2
1,3-Dicyclohexylbarbituric acid
Reactant of Route 3
1,3-Dicyclohexylbarbituric acid
Reactant of Route 4
1,3-Dicyclohexylbarbituric acid
Reactant of Route 5
1,3-Dicyclohexylbarbituric acid
Reactant of Route 6
1,3-Dicyclohexylbarbituric acid

Citations

For This Compound
20
Citations
G Orzalesi, P Gratteri, S Selleri - European journal of medicinal chemistry, 1990 - Elsevier
Some studies have shown the analgesic, antipyretic and anti-inflammatory activity of certain l-, and 1, 3-substituted barbituric acids [1-61. The same studies have also revealed that …
Number of citations: 10 www.sciencedirect.com
J Xu, H Zhang, Z Xu, F Tao, Y Cui - Journal of Luminescence, 2021 - Elsevier
Three D-π-A barbituric acid derivatives were synthesized through the knoevenagel reaction between 1,3-dicyclohexylbarbituric acid and different aldehydes (N-Ethyl-3-…
Number of citations: 5 www.sciencedirect.com
R Kawano, T Kato, R Fukuda, T Okawara… - …, 2016 - Wiley Online Library
Green and yellow luminescent 4,4′‐dimethyl‐5,5′‐divinyl‐2,2′‐bipyrrole derivatives bearing ester and amide were synthesized from blue luminescent 5,5′‐diformyl‐4,4′‐…
D Pyżalska, R Pyżalski, T Borowiak - Acta Crystallographica Section …, 1980 - scripts.iucr.org
(IUCr) Structure of 5,5-diallyl-1-(p-bromophenyl)barbituric acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers …
Number of citations: 4 scripts.iucr.org
P Qian, B Du, R Song, X Wu, H Mei… - The Journal of Organic …, 2016 - ACS Publications
Herein is reported an N-iodosuccinimide-initiated spirocyclopropanation reaction of styrenes with 1,3-dicarbonyl compounds in the presence of white LED light. The reaction proceeds …
Number of citations: 38 pubs.acs.org
J Xu, H Zhang, Z Xu, F Tao, Y Cui, WW Yu - Journal of Nanomaterials, 2020 - hindawi.com
The development of sensitive, cheap, and portable methods for detecting nitroaromatics explosives has a profound significance and value for public health and environmental protection…
Number of citations: 1 www.hindawi.com
MA Prezent, VS Bogdanov, VA Dorokhov - Russian chemical bulletin, 1997 - Springer
Derivatives of 5-diaminomethylenepyrimidine-2,4,6-trione were synthesized by adding barbituric andN,N′-dicyclohexylbarbituric acids to benzoylcyanamide in the presence of …
Number of citations: 2 link.springer.com
L De Crescentini, OA Attanasi, LA Campisi, G Favi… - Tetrahedron, 2015 - Elsevier
A simple one-pot procedure for the preparation of symmetrical bis-hydrazone functionalized barbiturates, and a step-by step sequence for the synthesis of analogous unsymmetrical …
Number of citations: 13 www.sciencedirect.com
RT Walker - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the complexity of the chemistry of the pyrimidine ring system with emphasis placed more on general principles rather than specific examples. …
Number of citations: 1 www.sciencedirect.com
J Gras - Drugs of the Future, 2017 - access.portico.org
Background Chronic kidney disease (CKD) is a major health issue globally with a high economic cost to healthcare systems. CKD is associated with the epidemics of obesity, type 2 …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.